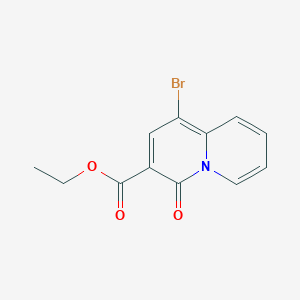

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate

説明

特性

IUPAC Name |

ethyl 1-bromo-4-oxoquinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-7-9(13)10-5-3-4-6-14(10)11(8)15/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKFQNFYBWEAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609194 | |

| Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337909-11-2 | |

| Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate typically involves the bromination of quinolizine derivatives. One common method includes the radical benzylic bromination reaction . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with a suitable solvent like carbon tetrachloride or chloroform, and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors for better control over reaction parameters and improved safety.

化学反応の分析

Types of Reactions

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can undergo oxidation to form quinolizine diones.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, with solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions include various substituted quinolizine derivatives, alcohols, and quinolizine diones.

科学的研究の応用

Medicinal Chemistry

Antibacterial Agents

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate serves as an intermediate in the synthesis of 4H-4-oxoquinolizine-3-carboxylic acid derivatives, which have been identified as potential antibacterial agents. These derivatives are known for their efficacy against a range of bacterial infections, contributing to the development of new antibiotics . The compound’s structure allows for modifications that can enhance antibacterial activity.

Anti-HIV Activity

Research has indicated that derivatives of 4-oxo-4H-quinolizine compounds exhibit anti-HIV integrase activity. This compound can be utilized in the synthesis of these derivatives, demonstrating its potential in the development of antiviral medications .

Organic Synthesis

Synthetic Intermediates

The compound is widely used as an intermediate in organic synthesis due to its versatile functional groups. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, leading to the formation of complex molecular architectures. The bromine atom enhances its reactivity, making it a valuable building block for synthesizing more complex quinolizine derivatives.

Structural Properties and Characterization

Chemical Properties

this compound has a molecular formula of C12H10BrN2O3 and features a quinolizine ring system that is crucial for its biological activity. Its structural characteristics allow for interactions with biological targets, which are essential for its application in drug design .

Case Studies and Research Findings

Synthesis of Derivatives

A study demonstrated the efficient synthesis of benzothiazole and benzimidazole-substituted derivatives from this compound. These derivatives were evaluated for their biological activities, showcasing the compound's versatility in generating new pharmacophores .

Antibacterial Evaluation

In another research effort, various derivatives synthesized from this compound were tested against multiple bacterial strains. The results indicated promising antibacterial properties, highlighting the compound's potential as a lead structure for antibiotic development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing antibacterial agents and anti-HIV compounds. |

| Organic Synthesis | Versatile building block for complex molecular structures through various chemical reactions. |

| Structural Properties | Key features include a quinolizine ring system essential for biological activity. |

| Case Studies | Successful synthesis of bioactive derivatives with evaluated antibacterial properties. |

作用機序

The mechanism of action of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinolizine ring system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .

類似化合物との比較

Ethyl 1-Formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS 337909-10-1)

- Molecular Formula: C₁₃H₁₁NO₄

- Molecular Weight : 245.23 g/mol

- Key Features : Replaces the bromine atom with a formyl (-CHO) group at position 1.

- Reactivity : The formyl group enhances electrophilicity, making it suitable for condensation or nucleophilic addition reactions, unlike the bromo-substituted analog, which may undergo substitution reactions .

Ethyl 2-Hydroxy-3-Methyl-4-oxo-4H-quinolizine-1-carboxylate (CAS 129957-62-6)

- Molecular Formula: C₁₃H₁₃NO₄

- Molecular Weight : 259.25 g/mol

- Key Features : Substituted with a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 3.

- Applications : Likely used in medicinal chemistry due to hydrogen-bonding capabilities of the hydroxyl group .

- Reactivity : The hydroxyl group increases solubility in polar solvents and may participate in tautomerism or coordination chemistry, contrasting with the hydrophobic bromo analog .

Ethyl 7-Bromo-1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 131993-96-9)

- Molecular Formula: C₁₄H₁₄BrNO₃

- Molecular Weight : 324.17 g/mol

- Key Features: A quinoline (monocyclic nitrogen heterocycle) derivative with bromine at position 7 and an ethyl group at position 1.

- Applications: Potential antimicrobial or anticancer agent due to the quinoline scaffold’s bioactivity .

- Reactivity: The ethyl group enhances lipophilicity, while the bromine’s position (7 vs. 1 in the quinolizine analog) alters electronic effects on the aromatic system .

Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

- Molecular Formula: C₁₂H₁₀BrNO₃

- Molecular Weight : 296.12 g/mol

- Key Features : Contains a hydroxyl (-OH) group at position 4 instead of a ketone.

- Applications : Used in metal chelation and as a precursor for fluorescent probes .

- Reactivity: The hydroxyl group enables coordination with metal ions, a property absent in the ketone-containing quinolizine analog .

Data Table: Comparative Analysis

Research Findings and Implications

Reactivity Trends: Bromine substituents (as in the target compound) favor nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), whereas formyl or hydroxyl groups enable condensations or metal coordination . The ketone group at position 4 in quinolizine derivatives enhances electrophilicity compared to hydroxyl-substituted quinolines .

Biological Relevance: Quinoline derivatives (e.g., CAS 131993-96-9) are more commonly associated with antimicrobial activity than quinolizines, possibly due to improved membrane permeability .

Synthetic Challenges: Introducing bromine at position 1 in quinolizine requires careful control to avoid polybromination, as seen in methods using cesium carbonate and alkyl halides for analogous compounds .

生物活性

Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound with significant potential in various biological applications. Its structure, characterized by a bromine atom and a quinolizine ring, suggests diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₀BrNO₃

- Molecular Weight : 296.12 g/mol

- CAS Number : 337909-11-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Similar compounds have been investigated for their ability to inhibit enzymes critical for viral replication, particularly HIV integrase. The proposed mechanism involves binding to the active site of the enzyme, thereby preventing its function and subsequent viral proliferation .

Antimicrobial Activity

Research indicates that derivatives of quinolizine compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A comparative study demonstrated that compounds with similar structures showed varying degrees of antibacterial activity, suggesting that modifications to the quinolizine framework can enhance efficacy .

Antiviral Activity

Studies have highlighted the potential of quinolizine derivatives as antiviral agents. For instance, compounds structurally related to this compound have been shown to inhibit HIV integrase, an essential enzyme for the viral life cycle. The IC50 values of these compounds indicate moderate inhibitory activity, which could be improved through structural optimization .

Study on Antiviral Properties

In a study focused on the synthesis and evaluation of novel quinoline derivatives, several compounds were tested for their ability to inhibit HIV integrase. This compound was included in the screening process, where it demonstrated promising results with an IC50 value indicating moderate activity against the enzyme .

| Compound Name | IC50 Value (µg/mL) | Activity Level |

|---|---|---|

| This compound | >100 | Low |

| Related Compound A | 50 | Moderate |

| Related Compound B | 75 | Moderate |

Antimicrobial Screening

A series of quinolizine derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound exhibited significant antimicrobial activity compared to control substances.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Pharmacokinetics

Predictions regarding the pharmacokinetic properties of this compound suggest high gastrointestinal absorption and permeability across biological membranes, including the blood-brain barrier. These characteristics enhance its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, and how are reaction conditions optimized?

- The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous quinoline derivatives are prepared by heating intermediates like Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in polar solvents (e.g., DMSO) with catalysts such as Bu4NI to promote alkylation or dealkylation . Microwave-assisted synthesis has also been employed for similar esters, enhancing reaction efficiency and yield . Key optimization parameters include solvent polarity, temperature, and catalyst selection.

Q. How is the compound characterized spectroscopically, and what are its critical NMR signals?

- <sup>1</sup>H and <sup>13</sup>C NMR are pivotal for structural confirmation. For example, quinoline-3-carboxylate derivatives exhibit characteristic signals: a triplet (~δ 1.28 ppm) for the ethyl group’s CH3, a quartet (~δ 4.22 ppm) for the CH2 group, and aromatic protons in the δ 7.5–8.6 ppm range. The carbonyl (C=O) and ester (C-O) carbons appear at ~170–175 ppm in <sup>13</sup>C NMR . Mass spectrometry (HRMS) and IR further validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup>) .

Q. What safety precautions are recommended for handling this compound in the laboratory?

- While specific hazard data for this compound may be limited, analogous quinoline esters require avoiding inhalation, skin contact, and eye exposure. Use fume hoods, gloves, and eye protection. Storage should be in sealed containers under dry, ventilated conditions. Emergency measures include rinsing exposed areas with water and seeking medical attention for persistent symptoms .

Advanced Research Questions

Q. How do crystallographic software tools like SHELX resolve challenges in determining this compound’s crystal structure?

- SHELX programs (e.g., SHELXL) refine structures using high-resolution X-ray data. For brominated quinolines, heavy atoms like bromine facilitate phase determination via direct methods. Challenges include resolving thermal motion artifacts and hydrogen bonding networks. SHELX’s robustness in handling twinned data or pseudo-symmetry is critical for accurate electron density maps . Graph-set analysis (e.g., Etter’s formalism) further characterizes hydrogen-bonding patterns, essential for understanding packing interactions .

Q. What methodological approaches are used to analyze substituent effects on the compound’s reactivity and bioactivity?

- Substituents (e.g., bromine at position 1) influence electronic and steric properties. Comparative studies involve synthesizing analogs (e.g., replacing Br with Cl or methyl groups) and evaluating reaction kinetics or antimicrobial activity. For example, fluorinated derivatives show enhanced bioactivity due to increased lipophilicity and membrane penetration . Quantitative structure-activity relationship (QSAR) models correlate substituent parameters (Hammett σ, π) with observed activities .

Q. How can conflicting data in antimicrobial assays be systematically addressed?

- Discrepancies in bioactivity data may arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), or compound purity. Methodological consistency is critical: standardize inoculum size (~10<sup>5</sup> CFU/mL), use control antibiotics (e.g., ciprofloxacin), and validate via minimum inhibitory concentration (MIC) replicates. Contradictory results should prompt re-evaluation of compound stability (e.g., hydrolysis in DMSO) .

Q. What strategies are employed to mitigate side reactions during functionalization at the 4-oxo position?

- Protecting groups (e.g., silyl ethers) shield the 4-oxo group during alkylation or acylation. For example, ethyl ester derivatives are synthesized via O-ethylation under anhydrous conditions to prevent hydrolysis. Catalytic methods (e.g., Pd-mediated cross-coupling) minimize undesired byproducts in bromine substitution reactions .

Methodological Notes

- Crystallography : Combine SHELX refinement with hydrogen-bonding topology analysis to resolve conformational ambiguities .

- Synthesis : Optimize microwave parameters (power, time) to enhance yield in esterification reactions .

- Bioassays : Include cytotoxicity controls (e.g., mammalian cell lines) to distinguish antimicrobial specificity from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。